Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1363381-91-2
VCID: VC2580147
InChI: InChI=1S/C14H15NO3/c16-12-6-14(7-12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10H2
SMILES: C1C(=O)CC12CN(C2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol

Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

CAS No.: 1363381-91-2

Cat. No.: VC2580147

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - 1363381-91-2

Specification

CAS No. 1363381-91-2
Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
IUPAC Name benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Standard InChI InChI=1S/C14H15NO3/c16-12-6-14(7-12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10H2
Standard InChI Key VKPRLSJKUKAFBP-UHFFFAOYSA-N
SMILES C1C(=O)CC12CN(C2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1C(=O)CC12CN(C2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate belongs to the class of azaspiro compounds, specifically featuring a 2-azaspiro[3.3]heptane core structure. This compound is registered with CAS number 1363381-91-2 and European Community (EC) Number 892-847-5 . In chemical databases and literature, it may also be referenced under several synonyms including 2-Cbz-6-oxo-2-azaspiro[3.3]heptane and 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-oxo-, phenylmethyl ester .

The compound features a distinctive structural arrangement where an azetidine ring (four-membered nitrogen-containing ring) shares a carbon atom with a cyclobutanone ring (four-membered ring containing a ketone functionality). This shared carbon creates the spiro junction characteristic of this molecular class. The nitrogen in the azetidine ring is protected with a carboxybenzyl (Cbz) group, which is a common protecting group in organic synthesis that provides stability while allowing for selective deprotection under appropriate conditions.

Structural Representation

The molecular structure consists of three primary components: an azetidine ring, a cyclobutanone ring sharing a spiro carbon center, and a carboxybenzyl protecting group on the nitrogen atom. The carbonyl group in the cyclobutanone ring introduces reactivity that can be utilized for further chemical modifications.

Physicochemical Properties

Physical Properties

Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate possesses distinct physicochemical properties that influence its behavior in various chemical and biological systems. The compound exhibits a moderate lipophilicity with an XLogP3-AA value of 1, indicating a balanced profile between hydrophilic and lipophilic character . This balanced lipophilicity profile suggests potential for favorable pharmacokinetic properties if used in medicinal chemistry applications.

Table 2.1: Key Physical Properties of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

PropertyValue
Molecular Weight245.27 g/mol
Exact Mass245.10519334 Da
XLogP3-AA1
Topological Polar Surface Area46.6 Ų
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

The compound's moderate polar surface area of 46.6 Ų combined with its three hydrogen bond acceptors and absence of hydrogen bond donors creates a distinctive interaction profile that may influence its binding characteristics in biological systems .

Chemical Identifiers and Structural Formulas

For computational chemistry and database searching purposes, the compound can be identified through several standardized chemical identifiers as shown below:

Table 2.2: Chemical Identifiers of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Identifier TypeValue
Molecular FormulaC₁₄H₁₅NO₃
InChIInChI=1S/C14H15NO3/c16-12-6-14(7-12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10H2
SMILESC1C(=O)CC12CN(C2)C(=O)OCC3=CC=CC=C3
Heavy Atom Count18
Formal Charge0

The molecular formula C₁₄H₁₅NO₃ indicates the presence of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the compound's structure .

Synthetic Approaches

Synthetic Utility

The compound and related intermediates are noted to be "useful for further selective derivation on the azetidine and cyclobutane rings providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems" . This highlights the importance of these structures as versatile synthetic building blocks in medicinal chemistry.

The reactivity profile of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate offers several points for chemical modification:

  • The ketone functionality in the cyclobutanone ring can undergo nucleophilic additions, reductions, or condensation reactions

  • The protected nitrogen can be selectively deprotected to enable further functionalization

  • The strained ring systems can undergo ring-opening reactions under appropriate conditions

GHS Hazard StatementDescriptionHazard Category
H302Harmful if swallowedWarning: Acute toxicity, oral
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

These hazard classifications indicate that appropriate safety precautions should be taken when handling this compound in laboratory or industrial settings .

Comparative Analysis with Related Compounds

CompoundProtecting GroupAdvantagesDisadvantages
Benzyl derivativeCarboxybenzyl (Cbz)Removable by hydrogenation; UV-detectableLess stable to basic conditions
tert-Butyl derivativetert-Butoxycarbonyl (Boc)Stable to hydrogenation; removable by acidNot UV-detectable; requires strong acids for removal

The choice between these protecting groups may be influenced by the intended synthetic pathway and subsequent reactions planned for the molecule.

Spirocyclic Structural Class

The 2-azaspiro[3.3]heptane core structure belongs to a broader class of spirocyclic compounds that have gained increasing attention in medicinal chemistry. The spiro arrangement creates a rigid three-dimensional structure that can present functional groups in well-defined spatial orientations, potentially leading to selective interactions with biological targets.

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